4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole
Overview
Description
4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole is a chemical compound with the molecular formula C10H4Br2N2S. It is used in the synthesis of light-emitting and conducting polymers for organic electronics . The compound is stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The synthesis of 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole involves the use of bromine and zinc (II) chloride in tetrachloromethane . Another method involves the use of pyridine and thionyl chloride . The yield of the reaction varies depending on the conditions and the method used .Molecular Structure Analysis
The molecular structure of 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole is characterized by the presence of bromine, nitrogen, and sulfur atoms in the naphthalene ring . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole can undergo various chemical reactions, including aromatic nucleophilic substitution . The compound can also react with oxygen and nitrogen nucleophiles .Physical And Chemical Properties Analysis
4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole has a molecular weight of 344.03 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 230 . The compound is solid at room temperature .Scientific Research Applications
Halogenation and Nitration of Thiadiazoles : Research on the halogenation and nitration of thiadiazoles, which includes compounds similar to 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole, has been conducted to understand the reaction conditions and products of these processes. This foundational work is crucial for synthesizing various derivatives of thiadiazoles with potential applications in medicinal and material sciences (Smith, Patterson, & Kovelesky, 1991).
Antimicrobial Properties : Thiadiazoles, including those related to 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole, have been studied for their antimicrobial properties. Compounds containing a thiadiazole moiety have shown promising results in combating bacterial and fungal infections, which is increasingly important given the rise of antibiotic-resistant strains (Serban et al., 2018).
Biological and Pharmacological Activities : The 1,3,4-thiadiazole core, which is structurally related to 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole, exhibits a wide range of biological activities. These include anti-cancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal properties. Their influence on the central nervous system is also notable, showing effects such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic activities. These findings open avenues for the use of thiadiazole-based compounds in various therapeutic applications (Matysiak, 2015).
Synthesis of Bioactive Thiadiazole Scaffolds : Greener approaches in synthesizing thiadiazole scaffolds have been explored, given their significant role in medicinal chemistry. Environmentally friendly methods such as microwave irradiation, ultrasonic irradiation, and ball milling techniques are being employed. This research is vital for developing more sustainable and economically viable methods for producing thiadiazole derivatives (Sahoo et al., 2023).
Antiproliferative and Antimicrobial Properties : The antiproliferative and antimicrobial properties of 1,3,4-thiadiazole derivatives have been investigated, revealing their potential as bioactive agents for pharmacological and medicinal applications. These studies include the analysis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which have shown promising results in DNA protection and microbial inhibition (Gür et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4,9-dibromobenzo[f][2,1,3]benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2S/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQHVQKGZSPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NSN=C3C(=C2C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618391 | |
Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |
CAS RN |
18557-22-7 | |
Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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